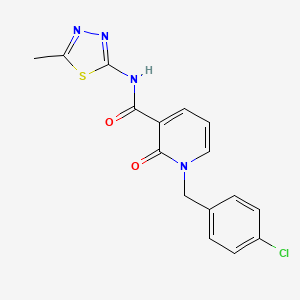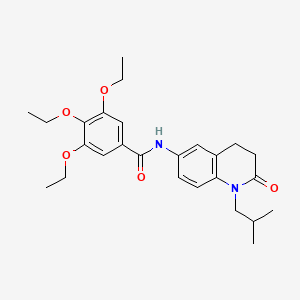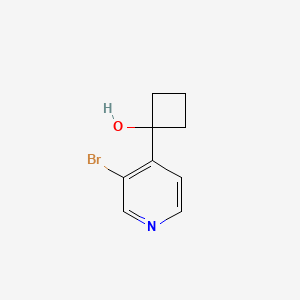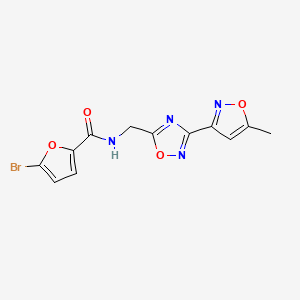
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amineluorophenylsulfonylmethyl-N-methyl-amine has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine, norepinephrine, and epinephrine. It has also been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of dopamine, norepinephrine, and epinephrine. It has also been used to study the pharmacology of dopamine receptors and the effects of dopamine on behavior.
Mecanismo De Acción
Target of Action
The primary targets of ((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine are currently unknown. This compound is a sulfone analog of 4-chlorophenyl methyl sulfide
Mode of Action
It is known that sulfone compounds can interact with various biological targets, leading to changes in cellular processes
Result of Action
Given the diverse biological activities of sulfone compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amineluorophenylsulfonylmethyl-N-methyl-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of research applications. Another advantage is that it has been studied extensively and its effects on dopamine signaling and metabolism are well-understood. A limitation of this compound is that it is not approved for human use and should only be used in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of ((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amineluorophenylsulfonylmethyl-N-methyl-amine. One potential direction is to use it as a tool to study the pharmacology of dopamine receptors and the effects of dopamine on behavior. Another potential direction is to use it to study the biochemical and physiological effects of dopamine on the brain. Additionally, it could be used to develop new drugs that target dopamine receptors and modulate dopamine signaling. Finally, it could be used to study the effects of dopamine on various diseases, such as Parkinson’s disease, depression, and addiction.
Métodos De Síntesis
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amineluorophenylsulfonylmethyl-N-methyl-amine can be synthesized through a number of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Suzuki-Miyaura cross-coupling reaction. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide, while the Mitsunobu reaction involves the reaction of an alcohol and an active ester or an active amide. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a halide and an organoboron compound.
Safety and Hazards
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRQEPAUAJFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976546 |
Source


|
| Record name | 4-Chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6105-47-1 |
Source


|
| Record name | 4-Chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898334.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2898336.png)
![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride](/img/structure/B2898337.png)
![15-Hydroxy-17-thia-2,12,14-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B2898340.png)
![6-Tert-butyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2898342.png)
![N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2898344.png)
![N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2898345.png)
